

# physical characteristics of 4-Methylphthalazin-1(2H)-one

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## Compound of Interest

Compound Name: 4-Methylphthalazin-1(2H)-one

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An In-depth Technical Guide to the Physical Characteristics of **4-Methylphthalazin-1(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic properties of **4-Methylphthalazin-1(2H)-one** (CAS No: 5004-48-8), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazinone class, this molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.<sup>[1][2]</sup> This document synthesizes available experimental data and spectroscopic principles to offer a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this compound.

## Core Molecular and Physical Properties

**4-Methylphthalazin-1(2H)-one** is a bicyclic aromatic compound featuring a phthalazinone core with a methyl substituent at the C4 position.<sup>[1]</sup> This structure imparts a unique combination of rigidity and polarity, influencing its solid-state properties and solubility. The key physical and chemical identifiers are summarized below.

Property	Value	Source(s)
CAS Number	5004-48-8	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[1][4]
Molecular Weight	160.17 g/mol	[1][4]
IUPAC Name	4-methyl-2H-phthalazin-1-one	[1]
Appearance	Pale yellow crystalline powder	[4]
Melting Point	223-224°C	[4]
Solubility	7.2 µg/mL (at pH 7.4); Slightly soluble in Chloroform and Methanol	[1][4]
Density (Predicted)	1.26 ± 0.1 g/cm <sup>3</sup>	[4]

The compound's high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic structures, though it shows some solubility in polar organic solvents.[4]

## Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-Methylphthalazin-1(2H)-one**. The following sections detail the expected outcomes from key analytical techniques.[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.
  - Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear as a complex series of multiplets in the downfield region (δ ≈ 7.6-8.3 ppm). The proton

adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

- Methyl Protons (-CH<sub>3</sub>): The methyl group at the C4 position will produce a characteristic singlet peak further upfield ( $\delta \approx 2.2$ -2.5 ppm).[2][5]
- Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
- <sup>13</sup>C NMR: The carbon NMR spectrum will complement the <sup>1</sup>H NMR data, confirming the presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon (C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around 18-19 ppm.[2][5]

## Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The most significant absorption band for **4-Methylphthalazin-1(2H)-one** is the carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong, sharp peak in the region of 1660 cm<sup>-1</sup>.<sup>[1]</sup> Other characteristic bands include C-H stretches from the aromatic and methyl groups and N-H stretching vibrations.

## Mass Spectrometry (MS)

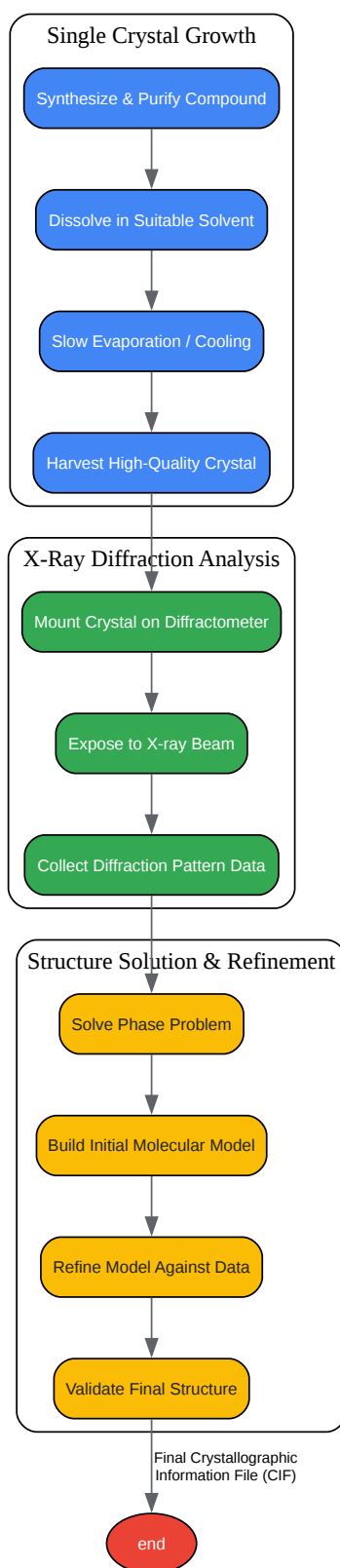
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Methylphthalazin-1(2H)-one**, the mass spectrum should show a prominent molecular ion peak ([M]<sup>+</sup>) at an m/z ratio corresponding to its molecular weight of 160.17.<sup>[1]</sup> High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.<sup>[2]</sup>

## Crystallographic Properties

While specific single-crystal X-ray diffraction data for **4-Methylphthalazin-1(2H)-one** is not widely published, the technique is essential for unambiguously determining its three-dimensional structure.<sup>[1]</sup> Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly

planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and  $\pi$ - $\pi$  stacking interactions between the aromatic rings.[6]

The general workflow for determining crystal structure is outlined below.

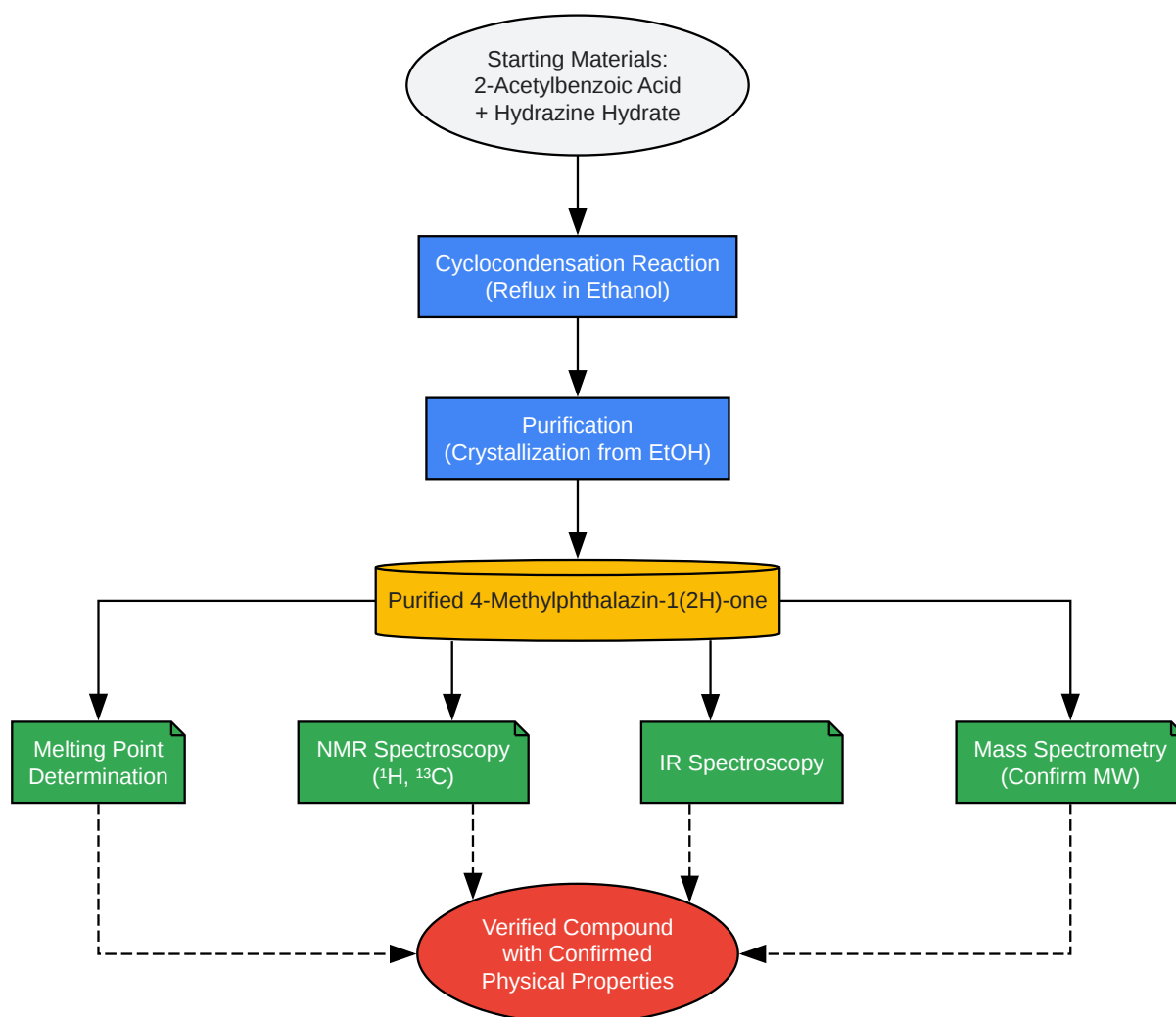


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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

## Experimental Methodologies

Accurate determination of physical characteristics requires standardized and validated protocols. The overall workflow from synthesis to characterization is a critical, self-validating system.



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Caption: Synthesis and Physical Characterization Workflow.

## Protocol for Melting Point Determination

**Causality:** The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities.

- **Sample Preparation:** Place a small amount of the finely ground, dry crystalline powder of **4-Methylphthalazin-1(2H)-one** into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus (e.g., a Stuart Scientific apparatus).<sup>[2]</sup>
- **Heating:** Heat the sample rapidly to about 15-20°C below the expected melting point (223°C).
- **Measurement:** Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

## General Protocol for Spectroscopic Analysis

**Causality:** A combination of spectroscopic techniques provides orthogonal data points that, together, confirm the molecular structure beyond any reasonable doubt. Each technique probes a different aspect of the molecule's physical nature.

- **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:**
  - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
  - Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
  - Process the data (Fourier transform, phase correction, and baseline correction).
  - Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

- Infrared (IR) Spectroscopy:
  - Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film from a solvent cast.
  - Obtain the spectrum using an FTIR spectrometer.
  - Identify the characteristic absorption frequencies for the key functional groups, paying special attention to the C=O and N-H stretching regions.
- Mass Spectrometry (MS):
  - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
  - Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
  - Analyze the fragmentation pattern for further structural corroboration.

## Conclusion

**4-Methylphthalazin-1(2H)-one** is a well-defined crystalline solid with distinct physical and spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak in mass spectrometry—provide a reliable basis for its identification and quality assessment. The methodologies outlined in this guide offer a robust framework for researchers to verify the integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug discovery and development workflows.

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## References



- 1. Buy 4-Methylphthalazin-1(2H)-one | 5004-48-8 [smolecule.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHYLPHTHALAZIN-1(2H)-ONE | 5004-48-8 [chemicalbook.com]
- 4. 4-METHYLPHTHALAZIN-1(2H)-ONE | 5004-48-8 [amp.chemicalbook.com]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 6. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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